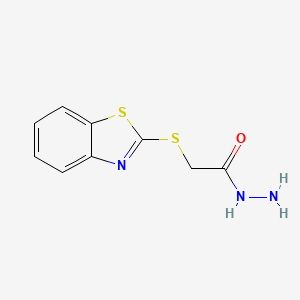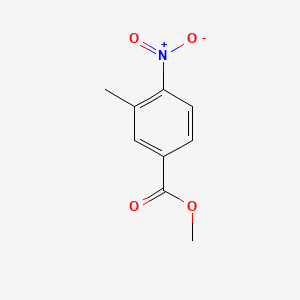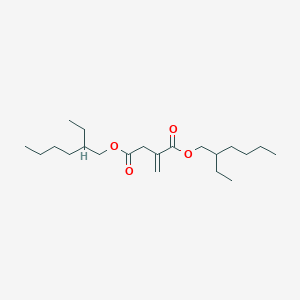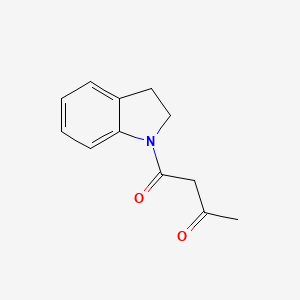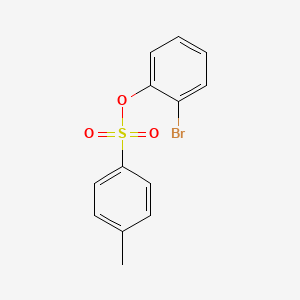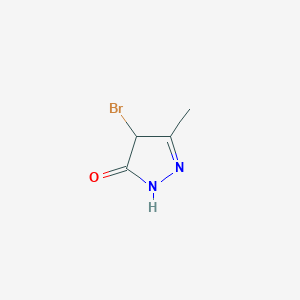
4-溴-5-甲基-2,4-二氢-3H-吡唑-3-酮
描述
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the pyrazolone ring
科学研究应用
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact with enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that related pyrazoline compounds have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways .
Result of Action
Related compounds have been reported to have potential neuroprotective effects .
生化分析
Biochemical Properties
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one and acetylcholinesterase can lead to enzyme inhibition, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.
Cellular Effects
The effects of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate oxidative stress levels within cells by interacting with reactive oxygen species (ROS) and reducing oxidative damage . This modulation can lead to changes in gene expression related to antioxidant defense mechanisms, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects through binding interactions with specific biomolecules. The compound’s ability to inhibit acetylcholinesterase is a key aspect of its mechanism of action . By binding to the active site of the enzyme, 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution pattern of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is influenced by targeting signals and post-translational modifications . The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria, where it can interact with key biomolecules and modulate cellular functions. This localization is essential for understanding the precise mechanisms through which 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques ensures consistent quality and high throughput in industrial production.
化学反应分析
Types of Reactions
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazolidinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrazolones with different functional groups at the fourth position.
Oxidation Reactions: Oxidized pyrazolone derivatives with enhanced stability and reactivity.
Reduction Reactions: Pyrazolidinone derivatives with potential biological activity.
相似化合物的比较
Similar Compounds
4-Bromo-2,4-dihydro-3H-pyrazol-3-one: Lacks the methyl group at the fifth position, resulting in different chemical and biological properties.
5-Methyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the bromine atom at the fourth position, leading to variations in reactivity and stability.
4-Chloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one:
Uniqueness
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the bromine atom and the methyl group on the pyrazolone ring. This combination of substituents imparts distinct chemical reactivity and biological activity to the compound, making it a valuable tool in various fields of research and industry.
属性
IUPAC Name |
4-bromo-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZZZDVWAXUXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296556 | |
| Record name | 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51395-52-9 | |
| Record name | MLS002704194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


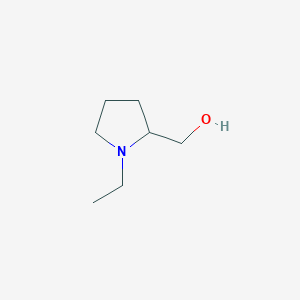
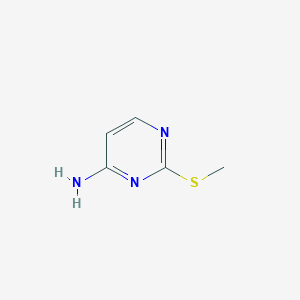
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
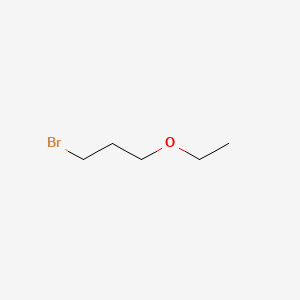
![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)
